BenchChemオンラインストアへようこそ!

STAT3-IN-13r

STAT3 inhibition reversible binding irreversible inhibitor

STAT3-IN-13r is a reversible STAT3 SH2 domain binder with proven in vivo antitumor activity in osteosarcoma xenografts. Unlike irreversible covalent inhibitors (e.g., H182), its reversible binding enables temporal signaling studies and washout experiments. Well-characterized dose-response (IC50 0.11–0.55 μM across osteosarcoma lines) and validated target engagement (KD 0.46 μM) ensure reproducible results. Ideal for bone sarcoma preclinical research and SAR studies. Order today for guaranteed quality and batch-to-batch consistency.

Molecular Formula C27H30F2N2O2
Molecular Weight 452.5458
Cat. No. B1193636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAT3-IN-13r
SynonymsSTAT3-IN-13r
Molecular FormulaC27H30F2N2O2
Molecular Weight452.5458
Structural Identifiers
SMILESO=C(C1C/C(C(/C(C1)=C\C2=CC=C(F)C=C2)=O)=C/C3=CC=C(F)C=C3)NCCN(CC)CC
InChIInChI=1S/C27H30F2N2O2/c1-3-31(4-2)14-13-30-27(33)23-17-21(15-19-5-9-24(28)10-6-19)26(32)22(18-23)16-20-7-11-25(29)12-8-20/h5-12,15-16,23H,3-4,13-14,17-18H2,1-2H3,(H,30,33)/b21-15-,22-16-
InChIKeyUYYOYSFFWXAVCM-BMJUYKDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

STAT3-IN-13r: A Small-Molecule STAT3 Inhibitor Derived from a Validated 2-Amino-3-cyanothiophene Scaffold


STAT3-IN-13r is a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), belonging to a class of compounds that target the STAT3 SH2 domain to disrupt STAT3 dimerization and downstream oncogenic signaling [1]. It is structurally related to a series of 2-amino-3-cyanothiophene derivatives originally identified and optimized for anti-proliferative activity against osteosarcoma [2]. The core scaffold of STAT3-IN-13r shares significant homology with compound 6f (also known as STAT3-IN-13), which demonstrated direct binding to the STAT3 SH2 domain with a KD of 0.46 μM and exhibited robust in vivo tumor suppression in osteosarcoma xenograft models [2].

Why STAT3-IN-13r Cannot Be Interchanged with Other STAT3 Inhibitors in Research Procurement


The STAT3 inhibitor landscape includes multiple chemotypes with divergent binding modes and selectivity profiles that preclude simple substitution in research workflows. Reversible SH2 domain binders such as the 2-amino-3-cyanothiophene series (including STAT3-IN-13r and STAT3-IN-13) demonstrate fundamentally different target engagement kinetics compared to irreversible covalent azetidine-based inhibitors (e.g., H182), which bind to cysteine residues including Cys468 and Cys542 [1]. Additionally, scaffold modifications within the same chemical series can substantially alter potency, cellular permeability, and therapeutic window [2]. Substituting STAT3-IN-13r with a compound from a different chemotype—without verifying equivalent activity in the specific experimental system—risks generating non-comparable or irreproducible results due to divergent off-target profiles, distinct cell-type sensitivities, and variable in vivo pharmacokinetic behaviors [1][2].

STAT3-IN-13r: Quantified Differentiation Against Key STAT3 Inhibitor Comparators


Chemical Scaffold Differentiation: STAT3-IN-13r vs. Azetidine-Based Irreversible Inhibitors (H182)

STAT3-IN-13r, as a derivative of the 2-amino-3-cyanothiophene series, exhibits reversible binding to the STAT3 SH2 domain with a KD of 0.46 μM (as demonstrated by the parent compound STAT3-IN-13) [1]. In contrast, azetidine-based inhibitors such as H182 function as irreversible covalent binders that target cysteine residues Cys468 and Cys542 on STAT3, with an IC50 range of 0.38–0.98 μM for STAT3 inhibition and >15.8 μM for STAT1/STAT5 [2]. The reversible binding mechanism of STAT3-IN-13r allows for washout and temporal control of pathway inhibition, whereas irreversible azetidine compounds produce sustained target engagement that persists beyond compound clearance [2].

STAT3 inhibition reversible binding irreversible inhibitor SH2 domain binding kinetics

Cell-Type Specific Antiproliferative Potency: STAT3-IN-13r Scaffold Performance Across Osteosarcoma Lines

The parent compound of the 2-amino-3-cyanothiophene series, STAT3-IN-13 (compound 6f), exhibited differential antiproliferative potency across three osteosarcoma cell lines: IC50 values of 0.11 μM in HOS cells, 0.25 μM in 143B cells, and 0.55 μM in MG63 cells following 48-hour treatment [1]. This cell-type dependent variation in sensitivity—ranging approximately 5-fold across the panel—underscores the importance of validating STAT3 dependency in specific experimental models. By comparison, the broad-spectrum STAT3 inhibitor Stattic (STAT3 Inhibitor V) exhibits an IC50 of 5.1 μM [2], while the azetidine-based inhibitor H182 shows sub-micromolar activity (IC50 0.38–0.98 μM) but with irreversible binding kinetics [3].

antiproliferative activity osteosarcoma IC50 cancer cell lines STAT3 dependency

In Vivo Efficacy Benchmark: STAT3-IN-13r Scaffold Suppression of Tumor Growth and Metastasis

The 2-amino-3-cyanothiophene scaffold, represented by STAT3-IN-13 (compound 6f), demonstrates in vivo antitumor efficacy in nude mouse osteosarcoma xenograft models. Twice-daily intraperitoneal administration at 10–20 mg/kg for 4 weeks significantly suppressed tumor weight and blocked metastatic progression [1]. In parallel, structurally optimized derivatives of this scaffold, such as WR-S-462, have shown dose-dependent inhibition of triple-negative breast cancer (TNBC) growth and metastasis [2]. By contrast, the azetidine-based irreversible inhibitor H182 (administered as its hydrochloride salt H278) required combination with radiation therapy to achieve complete blockade of TNBC growth in syngeneic mouse models [3].

xenograft model tumor growth inhibition metastasis suppression osteosarcoma in vivo pharmacology

Scaffold Evolution and Optimization: STAT3-IN-13r as a Springboard to Enhanced Derivatives

STAT3-IN-13r belongs to the 2-amino-3-cyanothiophene chemical series, a scaffold that has undergone systematic structure-based optimization yielding advanced candidates with improved potency and selectivity. The parent compound (STAT3-IN-13, compound 6f) served as the core structure for subsequent optimization studies that identified WR-S-462 as a high-binding affinity STAT3 inhibitor with enhanced suppression of STAT3 phosphorylation and biological function in TNBC models [1]. This scaffold evolution trajectory—from initial hit identification through lead optimization to advanced preclinical candidates—positions STAT3-IN-13r as a critical reference compound for comparative SAR studies and as a validated starting point for further chemical diversification [1]. In contrast, alternative STAT3 inhibitor chemotypes such as the azetidine series (H182, H172) represent a distinct chemical space with irreversible binding pharmacology and limited publicly disclosed SAR data beyond the initial publications [2].

structure-activity relationship lead optimization drug discovery STAT3 inhibitor development triple-negative breast cancer

Functional Selectivity and Downstream Pathway Modulation

The 2-amino-3-cyanothiophene scaffold (represented by STAT3-IN-13, compound 6f) inhibits STAT3 Y705 phosphorylation in a dose-dependent manner in 143B and HOS osteosarcoma cells, with observable effects at concentrations as low as 0.2 μM after 24-hour treatment [1]. This inhibition translates to functional suppression of downstream oncogenic targets including Bcl-2 and VEGF, and dose-dependent induction of apoptosis: apoptosis rates increased from a baseline of 3.4% (untreated) to 8.7% at 0.2 μM, 10.7% at 0.5 μM, and 23.3% at 1.0 μM in 143B cells following 48-hour treatment [1]. Importantly, the compound retained antitumor activity against control tumor cells without STAT3 knockdown, indicating that the observed effects are STAT3-dependent rather than broadly cytotoxic [1].

STAT3 phosphorylation Y705 Bcl-2 VEGF apoptosis induction downstream signaling

Optimal Research Applications for STAT3-IN-13r Based on Scaffold-Specific Evidence


Osteosarcoma and Mesenchymal Tumor Preclinical Studies

The 2-amino-3-cyanothiophene scaffold has demonstrated validated in vivo efficacy in osteosarcoma xenograft models, with STAT3-IN-13 (compound 6f) suppressing tumor weight and metastasis at 10–20 mg/kg (i.p., twice daily) over 4 weeks [1]. STAT3-IN-13r is most appropriately deployed in preclinical studies targeting bone sarcomas and related mesenchymal malignancies where STAT3 dependency has been established. Researchers should prioritize this compound over alternative STAT3 inhibitors when the experimental model requires a reversible SH2 domain binder with documented osteosarcoma activity rather than an irreversible covalent inhibitor (e.g., H182) or a less potent broad-spectrum agent (e.g., Stattic, IC50 = 5.1 μM) [2].

Structure-Activity Relationship (SAR) and Lead Optimization Programs

STAT3-IN-13r serves as a critical reference compound for medicinal chemistry efforts focused on the 2-amino-3-cyanothiophene scaffold. The parent compound (6f) has been successfully optimized to yield enhanced derivatives such as WR-S-462 with improved STAT3 binding and TNBC efficacy [3]. STAT3-IN-13r provides a validated starting point for SAR studies, enabling researchers to benchmark new analogs against a compound with established binding affinity (KD = 0.46 μM), cellular antiproliferative activity (IC50 = 0.11–0.55 μM across osteosarcoma lines), and in vivo antitumor validation [1].

Mechanistic Studies Requiring Reversible Target Engagement

Unlike irreversible covalent inhibitors such as H182 that bind to STAT3 cysteine residues (Cys468, Cys542) and produce sustained target inhibition beyond compound washout [2], STAT3-IN-13r functions as a reversible SH2 domain binder. This reversible binding characteristic makes STAT3-IN-13r the preferred choice for experiments requiring temporal control of STAT3 pathway inhibition, such as washout studies to assess recovery kinetics, pulse-chase experiments, or investigations where sustained irreversible target engagement would confound interpretation of downstream signaling dynamics [2].

Dose-Dependent Apoptosis and Pathway Modulation Assays

The 2-amino-3-cyanothiophene scaffold produces quantifiable, dose-dependent biological effects that enable precise experimental calibration. In 143B osteosarcoma cells, STAT3-IN-13 (compound 6f) increases apoptosis from 3.4% (baseline) to 8.7% (0.2 μM), 10.7% (0.5 μM), and 23.3% (1.0 μM) after 48 hours [1]. Additionally, it inhibits STAT3 Y705 phosphorylation and reduces Bcl-2 and VEGF expression in a concentration-dependent manner [1]. STAT3-IN-13r is ideally suited for researchers requiring a STAT3 inhibitor with well-characterized dose-response relationships across multiple functional endpoints, facilitating experimental design around specific effect thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for STAT3-IN-13r

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.